Product packaging for S116836(Cat. No.:CAS No. 1257628-57-1)

S116836

Cat. No.: B610620
CAS No.: 1257628-57-1
M. Wt: 502.5
InChI Key: DHNAWOULRSDMRU-UHFFFAOYSA-N
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Description

Context of Tyrosine Kinase Inhibitors (TKIs) in Oncoprotein-Driven Diseases

Oncoprotein-driven diseases, particularly certain types of cancer, are characterized by the dysregulation of cellular processes mediated by oncogenic proteins. Tyrosine kinases, a large family of enzymes, play a crucial role in signal transduction pathways that control cell growth, proliferation, differentiation, and survival. nih.govwikipedia.org When these kinases become mutated or overexpressed, they can become constitutively active, acting as oncogenic drivers that promote uncontrolled cell division and tumor development. nih.gov The discovery of specific oncogenic kinases driving particular malignancies has led to the development of targeted therapies, such as TKIs, designed to selectively inhibit the activity of these aberrant enzymes. wikipedia.org

Role of Oncogenic Kinases in Pathogenesis

Oncogenic kinases contribute to pathogenesis through various mechanisms, including gene amplification, chromosomal translocation, mutation, aberrant phosphorylation, and epigenetic regulation. nih.gov These alterations can lead to the constitutive activation of signaling cascades, such as the RAS/RAF/MEK/ERK, JAK2/STAT, and PI3K/AKT/mTOR pathways, which are critical for malignant growth. dovepress.comnih.gov For instance, the BCR-ABL fusion protein, resulting from a chromosomal translocation, is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML). nih.govresearchgate.netmdpi.com Similarly, activating mutations in KIT or PDGFRA receptor tyrosine kinases are initiating oncogenic events in most gastrointestinal stromal tumors (GISTs). researchgate.net The FIP1L1-PDGFRα fusion oncogene is the driver in a subset of patients with hypereosinophilic syndrome (HES)/chronic eosinophilic leukemia (CEL). nih.govcapes.gov.br The sustained activity of these oncogenic kinases promotes cell proliferation, survival, and inhibits apoptosis, forming the molecular basis of these diseases. nih.govnih.govresearchgate.net

Challenges in TKI Therapy: Acquired Resistance Mechanisms

Despite the initial success of TKIs, the development of acquired resistance remains a major challenge in the long-term treatment of oncoprotein-driven diseases. oaepublish.comfrontiersin.org Resistance mechanisms can be broadly categorized into BCR-ABL1-dependent ("on-target") and BCR-ABL1-independent mechanisms in the context of CML. dovepress.commdpi.com On-target resistance often involves modifications of the drug target that impair inhibitor binding. dovepress.com The most common mechanism of acquired resistance in CML is the occurrence of point mutations in the BCR-ABL1 kinase domain, which can decrease the affinity of TKIs or alter the kinase conformation. mdpi.commdpi.com Over 100 different mutations have been identified in BCR-ABL1, affecting more than 50 amino acids, with the T315I mutation being a particularly challenging "gatekeeper" mutation that confers resistance to several first and second-generation TKIs. researchgate.netmdpi.comcijournal.ru

Off-target or BCR-ABL1-independent resistance mechanisms involve the activation of alternative signaling pathways that bypass the inhibited kinase, allowing cancer cells to survive and proliferate despite effective target inhibition. dovepress.commdpi.com These alternative pathways can include the activation of RAS/MAPK, SRC, JAK/STAT, and PI3K/AKT signaling. dovepress.commdpi.com Other mechanisms contributing to resistance include changes in drug transporter activity (e.g., increased efflux), alterations in the tumor microenvironment, and epigenetic modifications. oaepublish.comfrontiersin.orgmdpi.com The diverse and often multiple mechanisms of resistance highlight the need for novel therapeutic strategies, including the development of new TKIs capable of overcoming these challenges. oaepublish.comaacrjournals.org

Discovery and Design Rationale of S116836

This compound was developed as a novel small molecule tyrosine kinase inhibitor with a specific design rationale aimed at addressing some of the limitations of existing TKI therapies, particularly acquired resistance mutations like the BCR-ABL T315I mutation. nih.govnih.govresearchgate.netoncotarget.com

Strategic Development as a Novel Small Molecule Inhibitor

The strategic development of this compound was driven by the clinical challenge posed by TKI resistance, especially in diseases like CML where the T315I mutation in BCR-ABL significantly reduces the efficacy of several approved TKIs. researchgate.netcijournal.ru this compound was synthesized through rational design specifically targeting the T315I BCR-ABL mutation. nih.govnih.govoncotarget.com This indicates a deliberate effort to create a compound that could bind to and inhibit the mutated kinase, thereby restoring sensitivity in resistant cells. Preclinical studies have evaluated this compound for its anti-cancer efficacy against both wild-type (WT) and T315I mutant BCR-ABL. researchgate.netaacrjournals.orgmedchemexpress.cn Research has shown that this compound can potently inhibit the phosphorylation of BCR-ABL and its downstream signaling molecules in cells expressing both WT and T315I mutant BCR-ABL. researchgate.netaacrjournals.orgmedchemexpress.cn Beyond BCR-ABL, this compound has also demonstrated inhibitory effects on other kinases, including SRC family kinases (SRC, LYN, HCK, LCK, and BLK) and receptor tyrosine kinases such as FLT3, TIE2, KIT, and PDGFRβ. nih.govoncotarget.commedchemexpress.com Its activity has also been investigated against imatinib-resistant FIP1L1-PDGFRα-expressing cells, particularly those harboring the T674I mutation, which is homologous to the BCR-ABL T315I mutation. nih.govcapes.gov.broncotarget.com

Positioning within the Landscape of Advanced TKI Research

Research findings highlight the potential of this compound. In cellular studies, this compound significantly reduced the proliferation of BaF3 cells expressing WT and T315I mutant BCR-ABL, with reported IC50 values of 0.05 μM and 0.20 μM, respectively. medchemexpress.com It also effectively inhibited the growth of WT and T674I FIP1L1-PDGFRα-expressing cells in vitro, with IC50 values of 26.9 nM and 198.8 nM, respectively, in BaF3 cell lines. oncotarget.com

The compound has been shown to downregulate the expression of phosphorylated BCR-ABL, as well as downstream signaling proteins like p-Crkl and p-STAT5, in both WT and T315I mutant BCR-ABL expressing cells. medchemexpress.com Mechanistically, this compound has been observed to induce apoptosis, increase reactive oxygen species (ROS) production, decrease glutathione (B108866) (GSH) levels, and arrest cells in the G0/G1 phase of the cell cycle in these cell lines. researchgate.netresearchgate.netaacrjournals.orgmedchemexpress.cnmedchemexpress.com Studies have also explored the synergistic effects of this compound in combination with other agents, such as the histone deacetylase inhibitor SAHA, in inducing apoptosis in imatinib-resistant CML cells. nih.govdovepress.comx-mol.com

In preclinical mouse tumor xenograft models, this compound significantly inhibited the growth and volume of tumors expressing WT or T315I mutant BCR-ABL, as well as tumors expressing T674I FIP1L1-PDGFRα, without causing significant cardiotoxicity at the tested dosage. researchgate.netnih.govcapes.gov.brresearchgate.netaacrjournals.orgmedchemexpress.cn These preclinical findings suggest this compound holds promise as a potential candidate for treating imatinib-resistant CML and HES/CEL driven by specific resistant mutations. researchgate.netnih.govcapes.gov.brresearchgate.netmedchemexpress.cnresearchgate.net

Here are some detailed research findings presented in a table format:

Cell Line (Expressing)Target MutationThis compound IC50 (nM)Effect on PhosphorylationOther MechanismsSource
BaF3/WT (BCR-ABL)Wild-type50Downregulates p-BCR-ABL, p-Crkl, p-STAT5Induces apoptosis, increases ROS, decreases GSH, G0/G1 arrest researchgate.netmedchemexpress.com
BaF3/T315I (BCR-ABL)T315I200Downregulates p-BCR-ABL, p-Crkl, p-STAT5Induces apoptosis, increases ROS, decreases GSH, G0/G1 arrest researchgate.netmedchemexpress.com
BaF3-WT (FIP1L1-PDGFRα)Wild-type26.9Potently inhibits PDGFRα, decreases p-STAT3, p-AKT, p-Erk1/2Induces apoptosis (intrinsic and death receptor pathways), upregulates Bim-EL nih.govoncotarget.com
BaF3-T674I (FIP1L1-PDGFRα)T674I198.8Potently inhibits PDGFRα, decreases p-STAT3, p-AKT, p-Erk1/2Induces apoptosis (intrinsic and death receptor pathways), upregulates Bim-EL nih.govoncotarget.com
KBM5 (BCR-ABL)Wild-type15.73Inhibits Bcr-Abl activationInduces apoptosis (mild effect alone) nih.gov
KBM5-T315I (BCR-ABL)T315I407.96Inhibits Bcr-Abl activationInduces apoptosis (mild effect alone) nih.gov

Note: IC50 values may vary slightly between studies due to experimental conditions.

The research on this compound positions it as a promising compound in the ongoing effort to develop TKIs that can effectively target drug-resistant forms of oncoprotein-driven diseases, particularly those driven by mutated kinases like BCR-ABL T315I and FIP1L1-PDGFRα T674I. Its preclinical activity profile suggests it warrants further investigation in the development of novel therapeutic strategies.

Properties

CAS No.

1257628-57-1

Molecular Formula

C27H21F3N6O

Molecular Weight

502.5

IUPAC Name

3-[2-[2-(Cyclopropylamino)-5-pyrimidinyl]ethynyl]-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methyl-benzamide

InChI

InChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35)

InChI Key

DHNAWOULRSDMRU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C(F)(F)F)=CC(N2C=CN=C2)=C1)C3=CC=C(C)C(C#CC4=CN=C(NC5CC5)N=C4)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S116836;  S-116836;  S 116836; 

Origin of Product

United States

Preclinical Pharmacological Profile of S116836

Kinase Inhibition Spectrum and Potency

S116836 exhibits a broad kinase inhibition profile, potently targeting several key oncogenic drivers. nih.govnih.gov Originally designed and synthesized to be effective against the T315I mutation in BCR-ABL, its activity extends to other important kinase families. nih.gov

Inhibition of Wild-Type and Mutant Kinase Activity

BCR-ABL (e.g., T315I Mutant)

This compound effectively blocks both wild-type and the imatinib-resistant T315I mutant of the BCR-ABL kinase, a primary driver in Chronic Myeloid Leukemia (CML). nih.govmedchemexpress.com The T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to many first and second-generation TKIs. nih.gov this compound demonstrates potent anti-proliferative effects against cells expressing both forms of the BCR-ABL oncogene. aacrjournals.orgresearchgate.net For instance, it significantly reduces the cellular proliferation of BaF3 cells expressing wild-type (WT) BCR-ABL with a half-maximal inhibitory concentration (IC50) of 0.05 μM, and the T315I mutant with an IC50 of 0.20 μM. medchemexpress.com Similar potent activity is observed in other CML cell line models. nih.gov

Inhibitory Activity of this compound against BCR-ABL Expressing Cell Lines
Cell LineBCR-ABL StatusIC50 (nM)
BaF3/WTWild-Type50 medchemexpress.com
BaF3/T315IT315I Mutant200 medchemexpress.com
KBM5Wild-Type15.73 nih.gov
KBM5-T315IT315I Mutant407.96 nih.gov
32D-P210-WTWild-Type7.1 nih.gov
32D-P210-T315IT315I Mutant362 nih.gov
SRC Family Kinases (e.g., SRC, LYN, HCK, LCK, BLK)

This compound demonstrates significant inhibitory effects on members of the SRC family of kinases. nih.govnih.govmedchemexpress.com This family includes non-receptor tyrosine kinases like SRC, LYN, HCK, LCK, and BLK, which play crucial roles in cell proliferation, survival, and migration. nih.govnih.gov The inhibition of these kinases contributes to the broad anti-neoplastic profile of this compound. nih.gov

Receptor Tyrosine Kinases (e.g., FLT3, TIE2, KIT, PDGFRα/β including T674I Mutant)

The inhibitory activity of this compound extends to several receptor tyrosine kinases (RTKs). nih.govnih.govmedchemexpress.com It potently inhibits FMS-like tyrosine kinase 3 (FLT3), TIE2, and KIT. nih.govnih.gov Furthermore, this compound is a potent inhibitor of Platelet-Derived Growth Factor Receptors α and β (PDGFRα/β). nih.govnih.gov

Notably, it is highly active against the FIP1L1-PDGFRα fusion oncogene, which is a driver in a subset of patients with hypereosinophilic syndrome (HES) and chronic eosinophilic leukemia (CEL). nih.govnih.govoncotarget.com this compound effectively inhibits not only the wild-type FIP1L1-PDGFRα but also the imatinib-resistant T674I mutant, which is analogous to the T315I mutation in BCR-ABL. nih.govoncotarget.com

Inhibitory Activity of this compound against FIP1L1-PDGFRα Expressing Cell Lines
Cell LineFIP1L1-PDGFRα StatusIC50 (nM)
EOL-1Wild-Type0.2 nih.gov
BaF3-WTWild-Type26.9 nih.gov
BaF3-T674IT674I Mutant198.8 nih.gov

Comprehensive Kinome Profiling

Kinome profiling has confirmed that this compound is a multi-targeted small molecule inhibitor. nih.gov TREEspot™ interaction mapping, a method for visualizing kinase inhibitor interactions, reveals a broad activity profile for this compound. nih.gov At a concentration of 100 nM, this compound potently inhibits a range of kinases, indicated by a residual control activity of less than 35%. nih.gov This broad-spectrum activity underscores its potential to impact multiple oncogenic signaling pathways simultaneously. nih.gov

Kinase Inhibition Profile of this compound at 100 nM
Kinase TargetKinase FamilyInhibition Status (% Control < 35)
ABLNon-receptor Tyrosine KinasePotently Inhibited nih.gov
ABL (T315I)Non-receptor Tyrosine KinasePotently Inhibited nih.gov
SRCSRC Family KinasePotently Inhibited nih.gov
LYNSRC Family KinasePotently Inhibited nih.gov
HCKSRC Family KinasePotently Inhibited nih.gov
LCKSRC Family KinasePotently Inhibited nih.gov
BLKSRC Family KinasePotently Inhibited nih.gov
PDGFRαReceptor Tyrosine KinasePotently Inhibited nih.gov
PDGFRβReceptor Tyrosine KinasePotently Inhibited nih.gov
FLT3Receptor Tyrosine KinasePotently Inhibited nih.gov
TIE2Receptor Tyrosine KinasePotently Inhibited nih.gov
KITReceptor Tyrosine KinasePotently Inhibited nih.gov

Cellular Pharmacodynamics in Neoplastic Models

In various neoplastic cell models, this compound demonstrates robust pharmacodynamic effects consistent with its kinase inhibition profile. The compound effectively suppresses key downstream signaling pathways driven by its target kinases. medchemexpress.comoncotarget.com

In CML cells, this compound significantly downregulates the phosphorylation of BCR-ABL and its critical downstream signaling proteins, Crkl and STAT5, in both wild-type and T315I mutant cells. medchemexpress.com This inhibition of signaling leads to significant cellular consequences. This compound has been shown to arrest BaF3/WT and BaF3/T315I cells in the G0/G1 phase of the cell cycle. medchemexpress.comaacrjournals.orgresearchgate.net Furthermore, it induces apoptosis and elevates the production of reactive oxygen species (ROS) while decreasing glutathione (B108866) (GSH) levels in these cells. medchemexpress.comaacrjournals.orgresearchgate.net

Similarly, in cells expressing the FIP1L1-PDGFRα fusion oncogene, this compound potently inhibits PDGFRα and its downstream signaling molecules, including STAT3, AKT, and Erk1/2. nih.govnih.govmedchemexpress.comoncotarget.com This disruption of signaling pathways leads to the effective growth inhibition of both wild-type and T674I mutant FIP1L1-PDGFRα-expressing neoplastic cells. nih.govoncotarget.com The antitumor activity is mediated, in part, by the induction of apoptosis through both the intrinsic and death receptor pathways. nih.govnih.govoncotarget.com

Impact on Cell Growth and Viability

The compound this compound has demonstrated a significant inhibitory effect on the growth and viability of various cancer cell lines, particularly those associated with chronic myelogenous leukemia (CML). nih.gov Research indicates that this compound inhibits cell proliferation in a dose-dependent manner. nih.gov This effect has been observed in both imatinib-sensitive and imatinib-resistant CML cells, including those with the T315I mutation, which confers resistance to many standard tyrosine kinase inhibitors. nih.govnih.gov

The potency of this compound is highlighted by its half-maximal inhibitory concentration (IC₅₀) values across different cell lines. For instance, in KBM5 (imatinib-sensitive) and KBM5-T315I (imatinib-resistant) CML cells, this compound showed IC₅₀ values of 15.73 nM and 407.96 nM, respectively, after 72 hours of treatment. nih.gov Similarly, in BaF3 cells expressing wild-type BCR-ABL (BaF3/WT) and the T315I mutation (BaF3/T315I), this compound significantly reduced cellular proliferation with IC₅₀ values of 0.05 µM and 0.20 µM, respectively, after 24 hours. medchemexpress.com The compound also effectively inhibited the growth of cells expressing the FIP1L1-PDGFRα fusion oncogene, both in its wild-type form and with the imatinib-resistant T674I mutation. nih.gov

Furthermore, studies have explored the synergistic effects of this compound with other agents. When combined with the histone deacetylase inhibitor (HDACi) suberoylanilide hydroxamic acid (SAHA), this compound showed a synergistic reduction in the cell growth of CML cells compared to treatment with either agent alone. nih.govnih.gov This suggests a potential for combination therapies to enhance the anti-proliferative activity of the compound. nih.gov

Table 1: IC₅₀ Values of this compound in Various Cell Lines

Cell Line Target/Mutation IC₅₀ Value Treatment Duration
KBM5 BCR-ABL WT 15.73 nM 72 hours
KBM5-T315I BCR-ABL T315I 407.96 nM 72 hours
32D-P210-WT BCR-ABL WT 7.1 nM 72 hours
32D-P210-T315I BCR-ABL T315I 362 nM 72 hours
BaF3/WT BCR-ABL WT 0.05 µM 24 hours

Modulation of Cell Cycle Progression (e.g., G0/G1 Phase Arrest)

This compound influences cell cycle progression, a key mechanism in controlling cell proliferation. nih.govmedchemexpress.com Studies have shown that the compound can induce cell cycle arrest, specifically in the G0/G1 phase. medchemexpress.com This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby halting their division. nih.govmdpi.com

In BaF3/WT and BaF3/T315I cells, treatment with this compound for 24 hours resulted in an arrest in the G0/G1 phase of the cell cycle. medchemexpress.com Similarly, in imatinib-resistant KBM5-T315I cells, this compound treatment led to a notable accumulation of cells in the G1 phase proportion, accompanied by a decline in the S phase population. nih.gov This G1/S-phase cell cycle arrest is a critical component of the compound's growth-inhibitory effects. nih.gov The regulation of the cell cycle is a crucial process, and its disruption by agents like this compound is a recognized strategy in cancer therapeutics. amanote.com

Induction of Apoptosis

In addition to inhibiting cell growth and arresting the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govmedchemexpress.com This has been observed in both imatinib-sensitive and imatinib-resistant CML cell lines. nih.gov The induction of apoptosis is confirmed by methods such as flow cytometry detection of an increased sub-G1 population, which is a hallmark of apoptotic cells. nih.gov

Activation of Intrinsic (Mitochondrial) Apoptotic Pathways

Research has documented that this compound induces apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is a central mechanism of programmed cell death triggered by intracellular stress. youtube.comreactome.org The process involves the permeabilization of the mitochondrial outer membrane, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. youtube.comembopress.org While the effect of this compound alone is established, its combination with SAHA has been shown to contribute to mitochondrial damage, which subsequently induces apoptosis. nih.gov

Involvement of Death Receptor Signaling

This compound-induced apoptosis is not limited to the intrinsic pathway; it also involves the extrinsic, or death receptor, signaling pathway. nih.gov This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to a cascade of intracellular events that culminate in cell death. abclonal.com Evidence for the involvement of this pathway includes the enhanced cleavage of pro-caspase-8, a key initiator caspase in the death receptor pathway, particularly when this compound is used in combination with SAHA. nih.gov

Regulation of Pro-Apoptotic Proteins (e.g., Bim-EL)

The apoptotic activity of this compound is associated with the upregulation of pro-apoptotic proteins. nih.gov Specifically, the compound has been shown to increase the protein levels of Bim-EL, a member of the BH3-only protein family that plays a critical role in initiating apoptosis. nih.gov The importance of this protein in this compound-mediated cell death is underscored by findings that knocking down Bim with siRNA resulted in a significant reduction in apoptosis. nih.gov In combination treatments with SAHA, a considerable upregulation of Bim has also been observed. nih.gov

Suppression of Anti-Apoptotic Proteins (e.g., Mcl-1, XIAP)

The induction of apoptosis by this compound is further amplified by its ability to modulate anti-apoptotic proteins. While the effect of this compound as a single agent on these proteins requires further study, its combination with SAHA has been shown to dramatically reduce the levels of key anti-apoptotic proteins Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP). nih.govresearchgate.net Mcl-1 is a member of the Bcl-2 family that prevents apoptosis, while XIAP is a potent caspase inhibitor. ndl.gov.inyoutube.com The suppression of these proteins lowers the threshold for apoptosis, thereby enhancing the synergistic cell-killing effect of the combination treatment. nih.govndl.gov.in

Molecular and Cellular Mechanisms of Action of S116836

Inhibition of Kinase Phosphorylation and Downstream Signaling Pathways

A primary mechanism by which S116836 exerts its cellular effects is through the direct inhibition of tyrosine kinase activity. This inhibition prevents the phosphorylation of key kinases and their downstream effector molecules, thereby disrupting critical signaling pathways essential for cell survival, proliferation, and growth.

Suppression of BCR-ABL Phosphorylation and its Effector Molecules

This compound has been shown to potently inhibit the activity of both wild-type BCR-ABL and the imatinib-resistant T315I mutant BCR-ABL tyrosine kinase. This inhibition leads to a significant downregulation of the phosphorylation levels of BCR-ABL itself. As BCR-ABL is a constitutively active kinase that drives proliferation and survival in chronic myeloid leukemia (CML), its inhibition by this compound is a key mechanism of action.

The suppression of BCR-ABL phosphorylation subsequently impacts its downstream effector molecules. Studies have shown that this compound significantly downregulates the phosphorylation levels of proteins such as Crkl and STAT5, which are critical downstream mediators of BCR-ABL signaling. science.gov This disruption of the BCR-ABL signaling axis contributes to the observed anti-proliferative effects of this compound in BCR-ABL-expressing cells. science.gov

Disruption of STAT, AKT, and ERK1/2 Signaling Cascades

Beyond its effects on BCR-ABL, this compound also disrupts other crucial signaling pathways, including those mediated by STAT, AKT, and ERK1/2. These pathways are frequently hyperactivated in various cancers and play vital roles in cell growth, survival, and proliferation.

Research has demonstrated that this compound decreases the levels of phosphorylated STAT3, AKT, and Erk1/2 in a dose- and time-dependent manner in cells expressing FIP1L1-PDGFRα, another oncogenic fusion protein targeted by this compound. nih.gov Inhibition of PDGFRα kinase activity by this compound leads to diminished activation of both the ERK and AKT pathways. nih.gov While both pathways can influence cellular processes, the induction of the proapoptotic protein Bim-EL by this compound appears to be predominantly mediated through the MEK-Erk1/2 pathway. nih.gov The disruption of these key signaling cascades contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound. nih.gov

Data illustrating the impact of this compound on the phosphorylation of these downstream targets is crucial for understanding its mechanism. For example, Western blot analysis has shown a decrease in phosphorylated STAT3, AKT, and Erk1/2 following this compound exposure, without significant changes in total protein levels. nih.gov

Regulation of Gene Expression

Beyond directly inhibiting kinase activity, this compound also influences gene expression, affecting the levels of both oncogenic and apoptotic-related transcripts.

Effects on Oncogene mRNA Levels (e.g., BCR-ABL)

Studies have indicated that this compound can inhibit the mRNA expression of oncogenes like BCR-ABL in relevant cell lines. This suggests that this compound may impact the transcriptional or post-transcriptional regulation of these fusion genes, leading to reduced levels of the oncogenic protein. While the precise mechanisms underlying this effect on mRNA levels require further detailed investigation, it represents an additional layer of regulatory activity by this compound.

Transcriptional and Post-Transcriptional Regulation of Apoptotic Genes

This compound is known to induce apoptosis, a process regulated by a balance of pro- and anti-apoptotic proteins. Research has explored the impact of this compound on the expression of genes involved in apoptosis. While no remarkable change in the transcription of the proapoptotic protein Bim was observed in this compound-treated cells in one study, suggesting a lack of significant transcriptional regulation, there is evidence for post-transcriptional regulation. nih.gov

Specifically, this compound has been shown to lead to the upregulation of the proapoptotic BH3-only protein Bim-EL. nih.gov The induction of Bim-EL by this compound appears to be predominantly mediated through the inhibition of the MEK-Erk1/2 pathway, which is known to regulate Bim stability through phosphorylation. nih.gov This suggests that this compound's effect on Bim-EL levels is primarily at the post-transcriptional level, likely by affecting protein stability rather than mRNA synthesis.

Furthermore, this compound treatment has been associated with the cleavage of key apoptotic markers such as PARP, caspase-8, -9, and -3, which are hallmarks of apoptosis induction. nih.gov This indicates that this compound activates the caspase cascade, a central executioner pathway in apoptosis. The compound has been shown to induce apoptosis via both the intrinsic (mitochondrial) and death receptor pathways. nih.gov The release of cytochrome c from mitochondria into the cytosol, a marker of the intrinsic pathway, has been observed following this compound treatment. nih.gov Additionally, the cleavage of caspase-8 suggests activation of the death receptor pathway. nih.gov Co-treatment studies have also indicated that this compound can repress anti-apoptotic proteins like Mcl-1 and XIAP, further contributing to the induction of apoptosis.

The following table summarizes some key data points regarding the inhibitory activity of this compound:

Target Kinase/ProteinEffect of this compoundRelevant Data/FindingsSource(s)
BCR-ABL (WT)Inhibition of phosphorylationSignificant downregulation of p-BCR-ABL. IC50 values in nM range for cell viability.
BCR-ABL (T315I)Inhibition of phosphorylationPotent inhibition of imatinib-resistant mutant. nih.govscience.gov IC50 values in nM range. nih.govscience.gov
PDGFRα (WT & T674I)Potent inhibition of phosphorylationDose- and time-dependent decrease in p-PDGFRα. nih.gov Potent inhibition at 100 nM. nih.gov nih.govscience.gov
STAT3Decreased phosphorylationLevels of phosphorylated STAT3 decreased after this compound exposure. nih.gov nih.govscience.gov
STAT5Decreased phosphorylationSignificant downregulation of p-STAT5.
AKTDecreased phosphorylationLevels of phosphorylated AKT decreased after this compound exposure. nih.gov nih.govscience.gov
ERK1/2Decreased phosphorylationLevels of phosphorylated Erk1/2 decreased after this compound exposure. nih.gov nih.govscience.gov
CrklDecreased phosphorylationSignificant downregulation of p-Crkl.
Bim-ELUpregulation (post-transcriptional)Increased protein levels, predominantly via MEK-Erk1/2 pathway. nih.gov nih.gov
PARP, Caspase-8/9/3Cleavage/Activation (Apoptosis induction)Dose- and time-dependent specific cleavage observed. nih.gov nih.gov
Mcl-1, XIAPRepression (Anti-apoptotic proteins)Co-treatment with SAHA and this compound repressed levels.
BCR-ABL mRNAInhibition of expressionInhibited mRNA expression in BaF3 cells.

Mechanisms of Protein Turnover Modulation (e.g., Bim-EL Stability)

Research indicates that this compound modulates protein turnover, particularly affecting the stability of the proapoptotic BH3-only protein Bim-EL. Studies have shown that this compound treatment leads to an upregulation of Bim-EL protein levels in various cell lines, including those expressing FIP1L1-PDGFRα nih.govscience.gov. This increase in Bim-EL is a significant factor in the induction of apoptosis by this compound nih.gov.

The mechanism underlying the this compound-mediated increase in Bim-EL appears to involve post-transcriptional regulation, specifically affecting protein stability rather than mRNA transcription. Experiments using the translation inhibitor cycloheximide (B1669411) (CHX) demonstrated that this compound decelerates the turnover rate of Bim-EL protein in BaF3-WT and BaF3-T674I cells nih.gov. This suggests that this compound interferes with the degradation of Bim-EL nih.gov.

Further investigation into the degradation pathway of Bim-EL revealed the involvement of the ubiquitin-proteasome system. Bim protein degradation is known to be regulated by this pathway, with phosphorylation at specific sites, such as Ser69 mediated by Erk1/2, being critical for triggering its ubiquitin-proteasome-dependent degradation nih.gov.

Studies exploring the signaling pathways involved in this compound-induced Bim-EL upregulation identified the Erk1/2 pathway as predominantly responsible. Treatment with a MEK inhibitor (U0126), which blocks Erk1/2 activation, also led to an increase in Bim-EL levels, similar to the effect of this compound nih.gov. While the PI3K-AKT pathway can also regulate Bim expression through phosphorylation, inhibition of this pathway with LY294002 showed minimal effect on Bim-EL levels compared to the MEK inhibitor nih.gov. Combinational treatment with this compound and LY294002 did not show additive or synergistic effects on Bim-EL induction, further supporting the primary role of the MEK-Erk1/2 pathway in this process nih.gov.

These findings suggest that this compound influences the Erk1/2 signaling pathway, which in turn affects the phosphorylation status of Bim-EL. By potentially reducing Erk1/2-mediated phosphorylation of Bim-EL at key residues like Ser69, this compound may decrease its ubiquitination and subsequent degradation by the proteasome, leading to increased intracellular levels of the proapoptotic Bim-EL protein nih.gov. This modulation of Bim-EL stability contributes to the apoptotic effects observed with this compound treatment nih.gov. Additionally, co-treatment with this compound and SAHA has been shown to upregulate Bim, alongside reducing anti-apoptotic proteins like Mcl-1 and XIAP, contributing to synergistic apoptosis induction in leukemia cells. XIAP is recognized as an E3 ligase involved in protein ubiquitination, which aligns with the mechanism of Bim degradation via the ubiquitin-proteasome pathway.

Preclinical Efficacy Studies of S116836

In Vitro Efficacy in Disease-Relevant Cell Models

In vitro studies have assessed the ability of S116836 to inhibit the proliferation and induce apoptosis in various cancer cell lines, including those resistant to existing tyrosine kinase inhibitors (TKIs).

Chronic Myelogenous Leukemia (CML) Cell Lines (e.g., KBM5, KBM5-T315I, 32D-P210-WT, 32D-P210-T315I)

This compound has demonstrated inhibitory effects on the growth of both imatinib-sensitive and imatinib-resistant CML cell lines. Studies using the MTS assay to determine cell viability after 72 hours of treatment showed dose-dependent inhibition. This compound inhibited growth in KBM5 cells with an IC₅₀ value of 15.73 nM. nih.govscience.gov For the imatinib-resistant KBM5-T315I cell line, the IC₅₀ was higher, recorded at 407.96 nM. nih.govscience.gov Similar dose-dependent inhibition was observed in 32D myeloid cells expressing wild-type or T315I mutant BCR-ABL. This compound inhibited growth in 32D-P210-WT cells with an IC₅₀ of 7.1 nM and in 32D-P210-T315I cells with an IC₅₀ of 362 nM. nih.govscience.gov These findings indicate that this compound is active against CML cell lines, including those harboring the gatekeeper T315I mutation in BCR-ABL, which confers resistance to several approved TKIs. nih.govscience.gov

In Vitro Efficacy of this compound in CML Cell Lines (IC₅₀ values in nM)

Cell LineBCR-ABL StatusThis compound IC₅₀ (nM)Source
KBM5Imatinib-sensitive15.73 nih.govscience.gov
KBM5-T315IImatinib-resistant (T315I)407.96 nih.govscience.gov
32D-P210-WTWild-type BCR-ABL7.1 nih.govscience.gov
32D-P210-T315IT315I BCR-ABL362 nih.govscience.gov

Hypereosinophilic Syndrome/Chronic Eosinophilic Leukemia (HES/CEL) Cell Lines (e.g., EOL-1, BaF3-WT, BaF3-T674I)

This compound has also been evaluated for its activity against cell lines relevant to HES/CEL, a disorder often driven by the FIP1L1-PDGFRα fusion gene. med-life.cn EOL-1, BaF3-WT (expressing FIP1L1-PDGFRα), and BaF3-T674I (expressing the imatinib-resistant T674I mutation in FIP1L1-PDGFRα) cells were treated with escalating concentrations of this compound. med-life.cn this compound effectively inhibited the growth of all three cell lines. med-life.cn The inhibitory concentrations (IC₅₀) were 0.2 nM for EOL-1 cells, 26.9 nM for BaF3-WT cells, and 198.8 nM for BaF3-T674I cells. med-life.cn These results suggest that this compound is potent against FIP1L1-PDGFRα-expressing cells, including those with the imatinib-resistant T674I mutation. med-life.cn

In Vitro Efficacy of this compound in HES/CEL Cell Lines (IC₅₀ values in nM)

Cell LineFIP1L1-PDGFRα StatusThis compound IC₅₀ (nM)Source
EOL-1FIP1L1-PDGFRα expressing0.2 med-life.cn
BaF3-WTWild-type FIP1L1-PDGFRα26.9 med-life.cn
BaF3-T674IT674I FIP1L1-PDGFRα198.8 med-life.cn

Efficacy in Primary Ex Vivo Leukemic Cells

Beyond cell lines, the efficacy of this compound has also been explored in primary human leukemic cells obtained from patients. Treatment with this compound significantly reduced the viability of primary human CML cells. science.gov This finding in ex vivo samples from patients further supports the potential clinical relevance of this compound's activity observed in established cell lines.

In Vivo Efficacy in Murine Xenograft Models

Preclinical evaluation of this compound has extended to in vivo studies using murine xenograft models, which involve implanting human cancer cells into immunocompromised mice to mimic tumor growth in a living system. med-life.cnmedchemexpress.com

Tumor Growth Inhibition in CML Xenograft Models

In mouse tumor xenografts, this compound has demonstrated significant inhibition of tumor growth and reduction in tumor volume in models expressing both wild-type and T315I mutant BCR-ABL. nih.govscience.gov These results indicate that this compound is effective at suppressing the proliferation of CML cells in vivo, including those with the mutation that confers resistance to several other TKIs. nih.govscience.gov

Tumor Growth Inhibition in HES/CEL Xenograft Models

In vivo studies have also evaluated the efficacy of this compound in xenograft models of HES/CEL. This compound inhibited the growth of xenografted T674I-FIP1L1-PDGFRα cells in nude mice. med-life.cnchemspider.com Tumors treated with this compound were notably smaller in size and weight compared to control tumors. med-life.cnchemspider.com Immunohistochemical analysis of xenograft tissues showed that this compound treatment inhibited cell proliferation, as indicated by reduced Ki67 immunoreactivity. med-life.cnchemspider.com These in vivo findings corroborate the in vitro data, demonstrating the potential of this compound to inhibit the growth of HES/CEL tumors, including those with the imatinib-resistant T674I mutation. med-life.cnchemspider.com

Pharmacokinetic Characterization of S116836 in Preclinical Systems

In Vivo Absorption and Biodistribution in Animal Models

In vivo pharmacokinetic studies of S116836 have been conducted in Sprague-Dawley (SD) rats. Following oral gavage administration, this compound was found to be readily absorbed. researchgate.netnih.gov The plasma concentration-time profiles of this compound in SD rats were analyzed and demonstrated a fit into a two-compartment open model. researchgate.netnih.gov This suggests that the compound distributes between a central compartment (e.g., plasma and highly perfused organs) and a peripheral compartment (e.g., less perfused tissues). The studies indicated that this compound exhibits good bioavailability after oral administration in this preclinical species. nih.gov

While the absorption characteristics in SD rats have been described, detailed quantitative data regarding parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the plasma concentration-time curve (AUC) were presented in a table within the source material (referred to as Table 2). researchgate.netnih.gov Specific data on the biodistribution of this compound, detailing its distribution into various tissues and organs in animal models, were not available in the provided search results. Preclinical biodistribution studies typically involve assessing the concentration of the compound in different tissues at various time points post-administration to understand its distribution patterns. chelatec.complos.orgtaylorandfrancis.comresearchgate.net

Metabolic Pathways and Clearance in Preclinical Species

The clearance of a compound refers to the rate at which it is removed from the body, primarily through metabolism and excretion. Metabolic pathways involve the enzymatic transformation of the compound into metabolites. Preclinical studies aim to identify the major metabolic routes and the enzymes involved, as well as the primary organs of clearance.

Combinatorial Research Strategies with S116836

Synergistic Antileukemic Activity with Histone Deacetylase Inhibitors (e.g., SAHA)

Studies have demonstrated a synergistic antileukemic activity when S116836 is combined with histone deacetylase inhibitors (HDACi), such as suberoylanilide hydroxamic acid (SAHA), also known as vorinostat. nih.govnih.govresearchgate.netspandidos-publications.comresearchgate.netmdpi.com This synergistic effect has been observed in both imatinib-sensitive and imatinib-resistant CML cells. nih.govnih.gov Exposure of CML cells, including the imatinib-resistant KBM5-T315I line, to minimal or non-toxic concentrations of both SAHA and this compound has been shown to synergistically reduce cell viability and induce cell death. nih.govnih.govresearchgate.net This combination has also significantly reduced the viability of primary human CML cells compared to treatment with either agent alone. nih.govnih.govresearchgate.net

Rationale and Preclinical Evidence for Multi-Targeted Combinations

The rationale for combining this compound with other agents, particularly HDAC inhibitors, stems from the understanding that targeting a single pathway may not be sufficient to induce cell death in complex diseases like leukemia, especially in the context of drug resistance. nih.gov Suppressing multiple overlapping or redundant pathways is considered essential. nih.gov

Preclinical evidence strongly supports the use of this compound in combination therapies for CML. Studies have shown that this compound alone can inhibit cell growth and induce apoptosis in both imatinib-sensitive and resistant CML cells. nih.gov When combined with SAHA, this effect is significantly enhanced. nih.gov

Data from preclinical studies using cell lines like KBM5 (imatinib-sensitive) and KBM5-T315I (imatinib-resistant) have demonstrated the synergistic reduction in cell growth upon co-treatment with this compound and SAHA. nih.gov This synergistic suppression of proliferation has been further confirmed by colony formation assays. nih.gov

Furthermore, investigations using primary cells from CML patients have shown that the combination of SAHA and this compound synergistically inhibits the growth of these cells. nih.govnih.govresearchgate.net

Mechanistic Basis for Synergistic Cellular Responses

The synergistic antileukemic effects of this compound and SAHA are believed to involve multiple mechanisms. Co-treatment with these two agents has been shown to inhibit the activity of key signaling molecules downstream of Bcr-Abl, including Akt, Erk 1/2, and STAT5. nih.gov This inhibition leads to a reduction in the levels of anti-apoptosis proteins, such as Mcl-1 and XIAP, while promoting the expression of the pro-apoptosis protein Bim. nih.govnih.govresearchgate.net These changes contribute to mitochondrial damage and subsequently induce apoptosis in leukemia cells. nih.govnih.govresearchgate.net

Specifically, this compound has been shown to attenuate the phosphorylation of Akt. nih.gov The addition of SAHA further reduces not only the activity but also the total expression of Akt. nih.gov This combined effect on the PI3K/Akt pathway, which is known to regulate anti-apoptotic proteins like Mcl-1, likely plays a significant role in the observed synergy. nih.gov

The proposed model suggests that the combined treatment simultaneously suppresses dysregulated differentiation pathways and cell survival pathways, providing a theoretical basis for the observed synergistic lethality in CML cells. nih.gov

Compound Information

Compound NamePubChem CID
This compoundNot Available
SAHA (Vorinostat)5311

Data Table Example (Illustrative, based on search findings)

Cell LineTreatmentCell Viability (% of control)Combination Index (CI)
KBM5This compound (low)Moderate Inhibition-
KBM5SAHA (low)Modest Inhibition-
KBM5This compound + SAHASignificant Reduction< 1 (Synergy)
KBM5-T315IThis compound (low)Moderate Inhibition-
KBM5-T315ISAHA (low)Modest Inhibition-
KBM5-T315IThis compound + SAHASignificant Reduction< 1 (Synergy)

Advanced Research Methodologies and Future Directions

Quantitative Cellular and Molecular Assays

Quantitative cellular and molecular assays are fundamental in characterizing the effects of S116836 on cancer cells. These assays provide critical data on cell viability, proliferation, apoptosis, and the modulation of key signaling pathways.

Cell viability assays, such as MTS assays, are used to determine the concentration-dependent effects of this compound on the growth and survival of various cell lines, including those expressing wild-type and mutant forms of target kinases like FIP1L1-PDGFRα and BCR-ABL nih.govnih.gov. For instance, this compound has been shown to inhibit the viability of KBM5 cells harboring BCR-ABL and KBM5-T315I cells in a dose-dependent manner nih.gov.

Flow cytometry is employed to analyze various cellular parameters, including apoptosis induction and cell cycle distribution, following this compound treatment. Studies have indicated that this compound induces apoptosis in FIP1L1-PDGFRα-expressing cells, affecting both the intrinsic and death receptor pathways nih.gov.

Western blotting is a key technique for assessing the impact of this compound on the expression and phosphorylation status of target kinases and downstream signaling molecules. Research has shown that this compound potently inhibits PDGFRα and its downstream effectors such as STAT3, AKT, and Erk1/2 nih.gov. Additionally, Western blotting has revealed the upregulation of the proapoptotic protein Bim-EL following this compound treatment nih.gov.

Colony formation assays are used to evaluate the long-term effect of this compound on the clonogenic potential of cancer cells, providing insight into its ability to suppress sustained cell proliferation.

Table 1 summarizes representative findings from quantitative cellular and molecular assays with this compound.

Assay TypeCell Line / ModelKey FindingCitation
Cell Viability (MTS)KBM5 (BCR-ABL)Dose-dependent inhibition of viability (IC50 15.73-407.96 nM) nih.gov
Cell Viability (MTS)KBM5-T315I (BCR-ABL mutant)Dose-dependent inhibition of viability (IC50 15.73-407.96 nM) nih.gov
ApoptosisFIP1L1-PDGFRα-expressing cellsInduces apoptosis via intrinsic and death receptor pathways nih.gov
Western BlottingFIP1L1-PDGFRα-expressing cellsInhibits PDGFRα, STAT3, AKT, Erk1/2; Upregulates Bim-EL nih.gov

Gene Expression Analysis Techniques

Gene expression analysis techniques are crucial for understanding how this compound modulates the transcriptional landscape of cancer cells and identifying potential mechanisms of response or resistance.

Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) are used to measure the mRNA levels of specific genes involved in apoptosis, cell proliferation, and drug resistance pathways. For instance, qRT-PCR can confirm the upregulation of Bim-EL mRNA expression induced by this compound nih.gov.

siRNA-mediated knockdown is a valuable tool to investigate the functional significance of specific genes in mediating the effects of this compound. By selectively reducing the expression of a target gene, researchers can determine its role in this compound-induced apoptosis or sensitivity.

RNA sequencing (RNA-seq) is an advanced technique that provides a comprehensive view of the transcriptome, allowing for the identification of novel genes and pathways affected by this compound treatment. RNA-seq data can also provide insights into the mechanisms governing treatment regimens in hematologic malignancies nih.gov.

Preclinical In Vivo Model Development and Assessment

Preclinical in vivo models are essential for evaluating the efficacy of this compound in a complex biological system and assessing its potential for therapeutic use. Xenograft models, typically involving the inoculation of human cancer cells into immunocompromised mice, are commonly used.

Studies have utilized nude mouse xenograft models to assess the in vivo antitumor activity of this compound against cells expressing mutant FIP1L1-PDGFRα nih.govresearchgate.net. In these models, this compound treatment has been shown to significantly inhibit tumor growth and reduce tumor size and weight compared to control groups nih.govresearchgate.net. Immunohistochemical analysis of xenograft tissues with markers like Ki67 is used to assess cell proliferation in vivo, demonstrating that this compound treatment inhibits proliferation researchgate.net. Immunoblotting of xenograft tissues further confirms the inhibition of target pathways and modulation of protein expression observed in vitro researchgate.net.

Table 2 presents data from a preclinical in vivo study with this compound.

Model TypeCell Line InoculatedTreatment GroupOutcome MeasureKey FindingCitation
Nude Mouse XenograftBaF3-T674IThis compound (200mg/kg/d)Tumor Growth CurveSignificant inhibition of tumor growth researchgate.net
Nude Mouse XenograftBaF3-T674IThis compound (200mg/kg/d)Tumor Weight (Day 19)Reduced tumor weight compared to control researchgate.net
Nude Mouse XenograftBaF3-T674IThis compound (200mg/kg/d)Ki67 ImmunoreactivityInhibition of cell proliferation in tumors researchgate.net

Computational Approaches in Compound Optimization and Target Prediction

Computational approaches play an increasingly important role in drug discovery and optimization, including the study of compounds like this compound. These methods can assist in understanding molecular interactions, predicting potential targets, and designing more effective agents jpionline.orgnih.gov.

Molecular docking and dynamics simulations can be used to model the binding of this compound to its target kinases, providing insights into the key interactions and helping to understand the basis of its potency and specificity jpionline.org.

Computational strategies are also employed to predict potential drug resistance mutations and to design inhibitors that may be effective against resistant variants nih.gov. This is particularly relevant for this compound, given its activity against imatinib-resistant mutations nih.govnih.gov.

Furthermore, computational polypharmacology fingerprints can be developed to encode information related to a compound's activity across multiple targets, which is pertinent for a multi-targeted inhibitor like this compound scielo.org.mx. Computer-aided drug design (CADD) techniques, including structure-based and ligand-based approaches, contribute to the rational design and optimization of novel tyrosine kinase inhibitors jpionline.orgssaa.ru.

Translational Research Implications for Overcoming Drug Resistance in Hematologic Malignancies

Drug resistance is a major challenge in the treatment of hematologic malignancies nih.govmdpi.com. Translational research involving this compound explores its potential to overcome existing resistance mechanisms and improve outcomes for patients.

This compound has shown activity against imatinib-resistant chronic myelogenous leukemia (CML) cells, including those with the T315I mutation, which is a common cause of imatinib (B729) resistance nih.govnih.gov. This suggests a significant translational implication for this compound in treating patients who have developed resistance to standard TKI therapy.

Combinatorial strategies involving this compound and other agents are being investigated to enhance efficacy and circumvent resistance. For example, co-administration of this compound with the histone deacetylase inhibitor (HDACi) suberoylanilide hydroxamic acid (SAHA) has demonstrated synergistic effects in inducing apoptosis in imatinib-resistant CML cells nih.govnih.govscience.govresearchgate.net. This synergistic effect may involve multiple mechanisms, including the inhibition of anti-apoptotic proteins and the promotion of Bim expression nih.govnih.gov.

Understanding the molecular mechanisms of drug resistance in hematologic malignancies, such as the expression of ABC transporters or defects in apoptosis, is crucial for positioning novel agents like this compound nih.gov. Translational research aims to integrate findings from preclinical studies into potential clinical applications, offering new therapeutic avenues for patients with resistant disease faseb.orgmdpi.combinaytara.org. The development of more predictive in vitro models, such as 3D bone marrow niche models, also contributes to translational research by providing a more physiologically relevant system for studying drug resistance businesswire.com.

Q & A

Q. What experimental models are recommended for assessing S116836’s efficacy against BCR-ABL mutations?

  • Methodological Answer : Use BCR-ABL-positive cell lines such as KBM5 (wild-type) and KBM5-T315I (T315I mutant) to evaluate dose-dependent cytotoxicity via viability assays (e.g., MTT or ATP-based assays). Include imatinib-resistant cell lines (e.g., T674I-FIP1L1-PDGFRα) to assess cross-reactivity with other tyrosine kinases. Validate results using phosphorylation assays to measure BCR-ABL inhibition .

Q. How should researchers quantify this compound’s kinase inhibition profile?

  • Methodological Answer : Perform kinase inhibition assays (e.g., radiometric or fluorescence-based) at varying concentrations (e.g., 0.1–10 µM) to determine IC50 values for primary targets (BCR-ABL, SRC, FLT3) and secondary kinases (LYN, KIT). Cross-reference results with existing data (e.g., IC50 for T315I BCR-ABL: 0.68 nM ) and validate using Western blotting for downstream signaling markers like STAT5 or CRKL .

Q. What assays are critical for confirming this compound-induced apoptosis in CML cells?

  • Methodological Answer : Use annexin V/PI staining with flow cytometry to quantify apoptotic populations. Supplement with mitochondrial depolarization assays (e.g., JC-1 dye) and measure expression of pro-apoptotic proteins (e.g., Bim) and anti-apoptotic markers (e.g., Mcl-1, XIAP) via immunoblotting .

Advanced Research Questions

Q. How to design experiments evaluating this compound’s synergy with epigenetic modifiers like SAHA?

  • Methodological Answer : Employ combination index (CI) analysis using the Chou-Talalay method. Use sub-toxic concentrations of this compound (e.g., 10–50 nM) and SAHA (1–2 µM) in imatinib-resistant cell lines. Assess synergy via viability assays and validate mechanistic interactions (e.g., histone acetylation status via Western blotting for acetyl-H3 and HDAC activity assays) .

Q. What strategies can resolve contradictions in this compound’s off-target kinase inhibition data across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., ATP concentration, incubation time). Use orthogonal methods such as thermal shift assays to confirm kinase binding. Cross-validate with RNAi knockdown of suspected off-target kinases (e.g., PDGFR-β) to isolate this compound’s primary effects .

Q. How to investigate this compound’s impact on drug-resistant CML stem cells?

  • Methodological Answer : Isolate CD34+/CD38− stem cells from primary CML samples. Treat with this compound (0.1–1 µM) and assess colony-forming unit (CFU) capacity in methylcellulose assays. Combine with phospho-proteomic profiling to identify resistance pathways (e.g., Lyn kinase activation) .

Q. What statistical approaches are optimal for analyzing dose-response curves in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility .

Methodological Guidance for Data Interpretation

Q. How to address variability in this compound’s anti-tumor efficacy across in vivo models?

  • Methodological Answer : Standardize xenograft models (e.g., BALB/c nude mice injected with KBM5-T315I cells) with matched tumor volumes at treatment initiation. Monitor pharmacokinetics (plasma concentration via LC-MS) and correlate with tumor regression rates. Include cardiac toxicity assessments (e.g., echocardiography) to differentiate on-target vs. off-target effects .

Q. What techniques validate this compound’s target engagement in patient-derived samples?

  • Methodological Answer : Use phospho-specific flow cytometry (e.g., p-CRKL staining) in primary CML cells. Compare pre- and post-treatment samples from ex vivo cultures. Confirm with proximity ligation assays (PLA) to visualize BCR-ABL-S116836 interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.